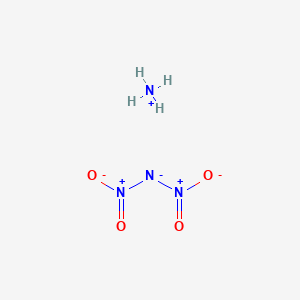
Dehydroxymethylailanthoidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroxymethylailanthoidol is a natural product found in Litsea acutivena with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
Dehydroxymethylailanthoidol, a nor-neolignan, was identified as one of the new compounds isolated from the leaves of Litsea acutivena. This compound, along with others isolated from the same plant, demonstrated significant cytotoxic activity against various cell lines in vitro, indicating its potential use in cancer research and therapy (Cheng et al., 2001).
Dehydroxymethylation Reactions
Dehydroxymethylation is an unconventional strategy in organic chemistry, involving the direct conversion of alcohol feedstocks to alkyl synthons with one less carbon atom. The process, which includes dehydroxymethylation reactions, has been facilitated by cerium photocatalysis. This technique allows for the reliable transfer of an alcohol functionality into nucleophilic radicals, with the loss of one molecule of formaldehyde, under mild and redox-neutral conditions. The flexibility and application of this methodology were demonstrated in various radical-mediated transformations, showing the potential for broad applications in chemical synthesis (Zhang et al., 2019).
Propiedades
Nombre del producto |
Dehydroxymethylailanthoidol |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
4-(5-ethenyl-7-methoxy-1-benzofuran-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C18H16O4/c1-4-11-7-13-10-15(22-18(13)17(8-11)21-3)12-5-6-14(19)16(9-12)20-2/h4-10,19H,1H2,2-3H3 |
Clave InChI |
OOTNKTPCQZXBMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)C=C |
Sinónimos |
dehydroxymethylailanthoidol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



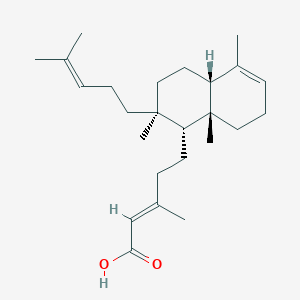




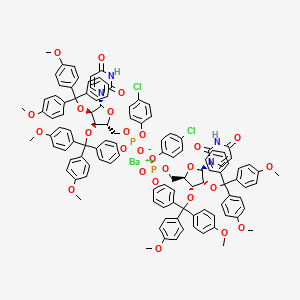
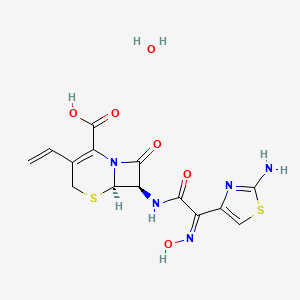

![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)
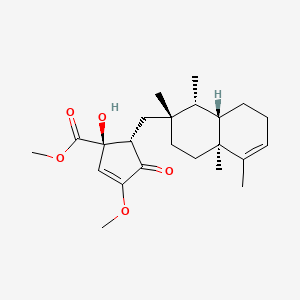
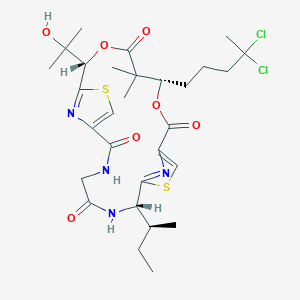

![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)
